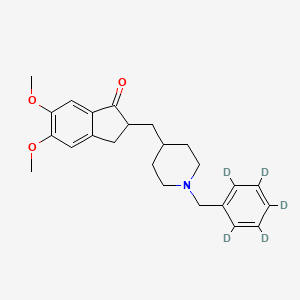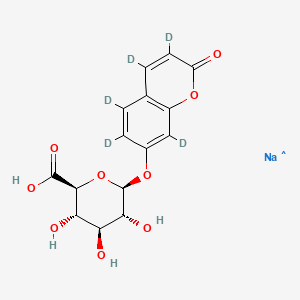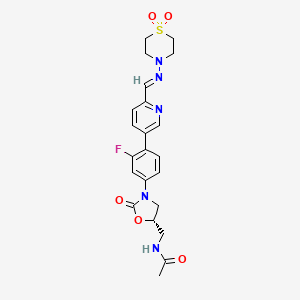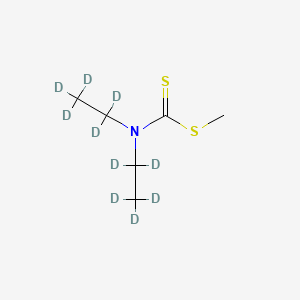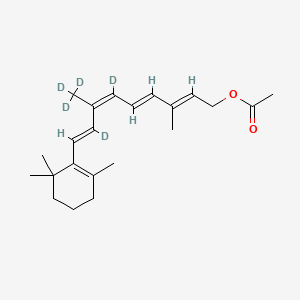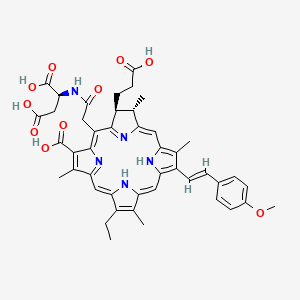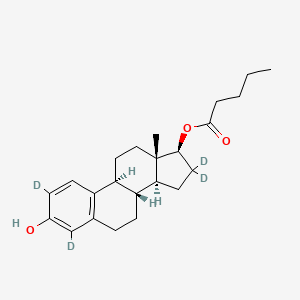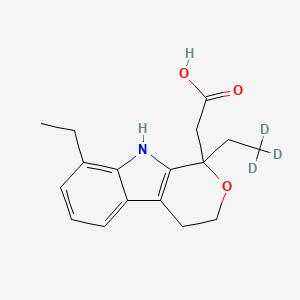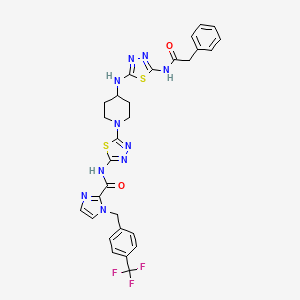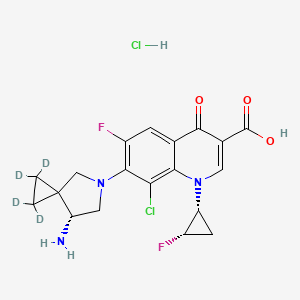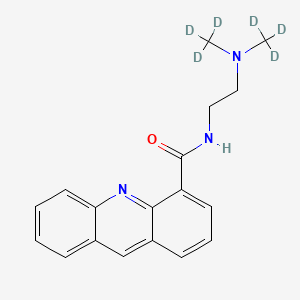
DACA-d6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DACA-d6, also known as deuterated dimethylacetamide, is a deuterium-labeled compound used primarily in scientific research. The deuterium atoms replace the hydrogen atoms in the dimethylacetamide molecule, making it useful for various analytical and experimental purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of DACA-d6 involves the exchange of hydrogen atoms with deuterium atoms. This is typically achieved by reacting dimethylacetamide with deuterium oxide (D2O) in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the exchange process.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves continuous flow reactors where dimethylacetamide and deuterium oxide are mixed and passed through a catalyst bed. The reaction is monitored and controlled to ensure high yields and purity of the deuterated product.
Análisis De Reacciones Químicas
Types of Reactions
DACA-d6 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form deuterated dimethylacetamide oxide.
Reduction: Reduction reactions can convert this compound to deuterated dimethylamine.
Substitution: Nucleophilic substitution reactions can replace the deuterium atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be employed.
Major Products
Oxidation: Deuterated dimethylacetamide oxide.
Reduction: Deuterated dimethylamine.
Substitution: Various deuterated derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
DACA-d6 is widely used in scientific research due to its unique properties. Some applications include:
Chemistry: Used as a solvent in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular structures.
Biology: Employed in metabolic studies to trace biochemical pathways and understand enzyme functions.
Medicine: Utilized in drug development to investigate the pharmacokinetics and metabolism of pharmaceuticals.
Industry: Applied in the production of deuterated compounds for various industrial processes.
Mecanismo De Acción
The mechanism of action of DACA-d6 involves the replacement of hydrogen atoms with deuterium, which affects the compound’s physical and chemical properties. Deuterium has a higher mass than hydrogen, leading to changes in bond strength and reaction kinetics. This isotopic substitution is used to study reaction mechanisms and molecular interactions in detail.
Comparación Con Compuestos Similares
Similar Compounds
DMSO-d6 (Deuterated Dimethyl Sulfoxide): Another deuterated solvent used in NMR spectroscopy.
D2O (Deuterium Oxide): Heavy water used in various analytical and experimental applications.
Dacarbazine-d6: A deuterated form of the anticancer drug dacarbazine.
Uniqueness
DACA-d6 is unique due to its specific structure and properties, making it particularly useful in studies requiring precise isotopic labeling. Its applications in NMR spectroscopy and metabolic studies set it apart from other deuterated compounds.
Propiedades
Fórmula molecular |
C18H19N3O |
|---|---|
Peso molecular |
299.4 g/mol |
Nombre IUPAC |
N-[2-[bis(trideuteriomethyl)amino]ethyl]acridine-4-carboxamide |
InChI |
InChI=1S/C18H19N3O/c1-21(2)11-10-19-18(22)15-8-5-7-14-12-13-6-3-4-9-16(13)20-17(14)15/h3-9,12H,10-11H2,1-2H3,(H,19,22)/i1D3,2D3 |
Clave InChI |
XBGNERSKEKDZDS-WFGJKAKNSA-N |
SMILES isomérico |
[2H]C([2H])([2H])N(CCNC(=O)C1=CC=CC2=CC3=CC=CC=C3N=C21)C([2H])([2H])[2H] |
SMILES canónico |
CN(C)CCNC(=O)C1=CC=CC2=CC3=CC=CC=C3N=C21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



